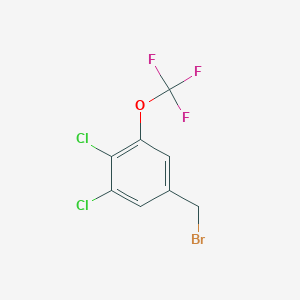

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of organofluorine chemistry and aromatic halogenation methodologies. While specific documentation of this compound's initial synthesis date remains limited in available literature, its development represents the culmination of decades of advancement in trifluoromethoxy chemistry and selective aromatic substitution reactions. The compound's Chemical Abstracts Service registry number 1706435-11-1 indicates its relatively recent formal registration in chemical databases.

The historical trajectory leading to this compound's synthesis involves multiple key developments in organofluorine chemistry. Early work on trifluoromethoxy group introduction into aromatic systems laid the foundation for accessing such highly substituted benzyl bromide derivatives. The systematic approach to creating multiply halogenated aromatic compounds with trifluoromethoxy substituents represents a significant advancement from simpler halogenated aromatic systems that dominated early twentieth-century synthetic chemistry.

Contemporary synthetic approaches to this compound typically involve sophisticated multi-step sequences. Research demonstrates that trifluoromethoxylation reactions can be achieved through photocatalytic methods, where aromatic substrates undergo direct trifluoromethoxylation under specific reaction conditions. These methodologies represent significant improvements over earlier approaches that required harsh reaction conditions and often produced limited yields.

Relevance in Contemporary Chemical Research

This compound occupies a prominent position in modern synthetic organic chemistry due to its exceptional utility as a synthetic intermediate. The compound's multifunctional nature, incorporating both electrophilic sites (bromomethyl group) and electron-withdrawing substituents (chlorines and trifluoromethoxy group), renders it particularly valuable for diverse synthetic transformations.

Contemporary research applications demonstrate the compound's versatility across multiple domains. In pharmaceutical chemistry, benzyl bromide derivatives containing trifluoromethoxy groups serve as crucial building blocks for drug discovery programs. The trifluoromethoxy group imparts distinctive pharmacological properties, including enhanced metabolic stability and improved lipophilicity compared to conventional substituents.

Material science applications represent another significant area where this compound demonstrates considerable utility. The compound's unique electronic properties, resulting from the combination of electron-withdrawing substituents, make it suitable for developing advanced materials with specific electronic and optical characteristics. Research indicates that such multiply substituted aromatic compounds can serve as precursors for specialized polymeric materials and liquid crystal systems.

The compound also plays a crucial role in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. Studies demonstrate that benzyl bromide derivatives can be efficiently converted to azide intermediates, which subsequently undergo triazole formation reactions. These transformations are particularly valuable for bioconjugation applications and the synthesis of complex molecular architectures.

Current research trends emphasize the development of more efficient synthetic routes to access this compound. Photocatalytic trifluoromethoxylation represents a particularly promising approach, offering improved selectivity and reduced environmental impact compared to traditional methods.

Overview of Related Benzyl Bromide Derivatives

The chemical landscape surrounding this compound encompasses a diverse array of structurally related compounds that share common synthetic challenges and applications. Understanding these related derivatives provides essential context for appreciating the unique properties and synthetic utility of the target compound.

4-(Trifluoromethoxy)benzyl bromide represents one of the most closely related compounds, differing only in the absence of chlorine substituents. This compound, with Chemical Abstracts Service number 50824-05-0, exhibits similar synthetic utility but distinct electronic properties due to the reduced electron-withdrawing character. The compound demonstrates a melting point range of 22-24 degrees Celsius and exhibits solubility in chloroform and methanol, characteristics that influence its handling and purification procedures.

2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide constitutes another significant related derivative, featuring an alternative substitution pattern with chlorine atoms in different positions. This compound, identified by Chemical Abstracts Service number 886503-08-8, demonstrates how positional isomerism can dramatically influence chemical behavior and synthetic applications. The compound serves as a reactant in preparing benzylindazole derivatives for kinase inhibitor applications, highlighting the pharmaceutical relevance of this structural class.

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide provides an interesting comparison where the trifluoromethoxy group is replaced by a trifluoromethyl substituent. This compound, with Chemical Abstracts Service number 886501-99-1 and molecular weight 307.92 grams per mole, demonstrates how subtle structural modifications can influence both synthetic accessibility and final applications.

The broader family of trifluoromethoxy-substituted benzyl bromides includes numerous other derivatives with varying substitution patterns. Research indicates that these compounds collectively represent valuable synthetic intermediates for accessing complex pharmaceutical targets and advanced materials. The systematic variation of substituent patterns allows for fine-tuning of electronic properties and reactivity profiles.

Comparative analysis of these related compounds reveals several important trends. Compounds with multiple chlorine substituents generally exhibit enhanced electrophilic character, making them particularly reactive toward nucleophilic substitution reactions. The positioning of substituents significantly influences both electronic properties and steric accessibility, factors that prove crucial for synthetic planning and optimization.

Table 1: Comparison of Related Benzyl Bromide Derivatives

| Compound | CAS Number | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | 1706435-11-1 | 323.92 | Two chlorines, trifluoromethoxy group |

| 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 | 255.03 | Single trifluoromethoxy substituent |

| 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide | 886503-08-8 | 323.92 | Alternative chlorine positioning |

| 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide | 886501-99-1 | 307.92 | Trifluoromethyl instead of trifluoromethoxy |

Scope and Organization of the Review

This comprehensive review focuses exclusively on the chemical aspects of this compound, providing detailed coverage of its fundamental properties, synthetic methodologies, and contemporary research applications. The analysis encompasses multiple perspectives on this important synthetic intermediate while maintaining strict focus on chemical science aspects.

The review structure emphasizes the compound's position within the broader context of organofluorine chemistry and halogenated aromatic systems. By examining both the compound's intrinsic properties and its relationships to structurally similar derivatives, this analysis provides a foundation for understanding current research trends and future development opportunities.

Contemporary synthesis methodologies receive particular attention, reflecting the ongoing evolution of synthetic approaches to accessing this valuable intermediate. The discussion encompasses both established synthetic routes and emerging methodologies that promise improved efficiency and selectivity. Special emphasis is placed on photocatalytic approaches and other environmentally conscious synthetic strategies that align with current sustainability priorities in chemical research.

The pharmaceutical and materials science applications of this compound form another central component of this review. These applications demonstrate the compound's practical utility beyond purely academic interest, highlighting its role in advancing both drug discovery efforts and materials development programs.

Throughout this analysis, careful attention is devoted to the unique electronic and steric properties that distinguish this compound from related compounds. These distinctive characteristics prove crucial for understanding the compound's selective reactivity patterns and optimizing its use in synthetic applications.

The review concludes by identifying current knowledge gaps and promising research directions that may further expand the utility of this important synthetic intermediate. This forward-looking perspective acknowledges both current limitations and emerging opportunities in the field of organofluorine chemistry and advanced synthetic methodology development.

Properties

IUPAC Name |

5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTYWGMUKXIFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189716 | |

| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706435-11-1 | |

| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure for Benzylic Bromination

- Solvent: Acetonitrile (preferred for high conversion)

- Brominating agent: N-bromosuccinimide (NBS)

- Catalyst: Indium(III) chloride (InCl3) or Tin(IV) chloride (SnCl4)

- Initiation: White light (broad spectrum) or mild heating

- Scale: Typically 4 mmol

- Purification: Extraction, drying, and column chromatography

| Entry | Solvent | Catalyst | Temp (°C) | NBS (eq) | InCl3 (eq) | Conversion (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Acetonitrile | SnCl4 (0.05) | 70 | 1.2 | - | 15 | Low conversion |

| 2 | THF | SnCl4 (0.05) | 40 | 1.2 | - | 10 | Low conversion |

| 3 | Acetonitrile | InCl3 (0.01) | 40 | 1.2 | 0.01 | 80 | High conversion, optimal |

| 4 | Acetonitrile | InCl3 (0.025) | 40 | 1.2 | 0.025 | 88 | Higher catalyst, higher yield |

| 5 | Acetonitrile | InCl3 (0.05) | 40 | 1.2 | 0.05 | 82 | Overnight, no significant gain |

$$

\text{3,4-dichloro-5-(trifluoromethoxy)toluene} + \text{NBS} \xrightarrow[\text{InCl}_3]{\text{Acetonitrile, 40°C, light}} \text{this compound} + \text{Succinimide}

$$

Workup and Purification

- After completion, the reaction mixture is extracted with 2-methyltetrahydrofuran.

- The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.

- Purification is typically achieved by flash column chromatography using n-hexane/ethyl acetate mixtures or methanol/dichloromethane gradients.

Analytical Characterization

- NMR (1H, 13C): Confirms the benzylic bromide formation by the appearance of a singlet at ~4.4–4.6 ppm (benzylic CH2Br).

- GC-MS: Confirms purity and molecular ion.

- HRMS: Verifies the molecular weight.

- X-ray crystallography: May be used for definitive structure confirmation in research settings.

Summary Table: Key Data

| Property | Value/Condition |

|---|---|

| Molecular Formula | C8H4BrCl2F3O |

| Molecular Weight | 323.92 g/mol |

| Typical Yield (bromination step) | 80–88% |

| Solvent (bromination) | Acetonitrile |

| Brominating Agent | N-bromosuccinimide |

| Catalyst | Indium(III) chloride (0.01–0.05 eq) |

| Reaction Temperature | 40°C |

| Initiation | White light or mild heating |

| Purification | Column chromatography |

| Analytical Methods | NMR, GC-MS, HRMS |

| Safety Hazards | Corrosive, severe skin/eye damage |

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophile, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield a benzylamine derivative, while oxidation might produce a benzaldehyde or benzoic acid derivative .

Scientific Research Applications

Medicinal Chemistry

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide has been investigated for its potential pharmacological activities. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Pharmacological Applications:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of halogen substituents can enhance the lipophilicity and biological activity of the compound, potentially leading to effective antimicrobial agents .

- Anti-cancer Properties : Research indicates that halogenated compounds can inhibit tumor growth. For example, compounds with trifluoromethoxy groups have been evaluated for their ability to inhibit cancer cell proliferation .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthetic Applications:

- Building Block in Synthesis : this compound can be used as a building block for synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives .

- Synthesis of Heterocycles : It can be employed in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry due to their biological activity .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several halogenated benzyl compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Anticancer Agents

In a recent research project, scientists synthesized a series of anticancer agents using this compound as a precursor. The synthesized compounds were tested for cytotoxicity against different cancer cell lines, showing promising results that warrant further investigation.

Data Table

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between 3,4-dichloro-5-(trifluoromethoxy)benzyl bromide and analogous benzyl bromide derivatives:

¹ Note: While lists a compound with a trifluoromethyl (-CF₃) group (CAS 1823323-67-6), the target compound’s trifluoromethoxy (-OCF₃) variant lacks explicit CAS registration in the provided data.

Structural and Electronic Differences

- Substituent Effects: The 3,4-dichloro-5-(trifluoromethoxy) substitution pattern in the target compound introduces significant steric hindrance and electron-withdrawing effects compared to monosubstituted analogs like 4-(trifluoromethoxy)benzyl bromide. This enhances its electrophilicity, favoring SN₂ reactions in synthetic pathways .

- Positional Isomerism : 2-Trifluoromethoxybenzyl bromide (ortho-substituted) exhibits distinct reactivity due to proximity effects, whereas the target compound’s para-substituted trifluoromethoxy group minimizes steric clashes during coupling reactions .

Biological Activity

3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide (CAS No. 1706435-11-1) is a halogenated aromatic compound that has garnered interest in various fields of medicinal chemistry and biological research. Its unique structure, featuring chlorine and trifluoromethoxy substituents, suggests potential biological activities that merit thorough investigation.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : 5-(bromomethyl)-1,2-dichloro-3-(trifluoromethoxy)benzene

- Molecular Formula : C8H4BrCl2F3O

- Molecular Weight : 303.38 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | Not specified |

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor in various enzymatic pathways and its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves its interaction with specific enzymes and receptors. The presence of the trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target proteins.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as cytochrome P450 and various kinases. For instance, a study demonstrated that fluorinated benzyl derivatives could significantly inhibit the activity of certain kinases involved in cancer progression . -

Antimicrobial Properties :

A series of related compounds were evaluated for their antimicrobial properties. The results suggested that the trifluoromethoxy group contributes to enhanced antibacterial activity against Gram-positive bacteria, possibly due to increased interaction with bacterial membranes . -

Cytotoxicity Studies :

Cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibits promising anticancer properties. The compound showed an IC50 value in the low micromolar range against several cancer cell lines, indicating significant potential for further development .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted.

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 3-Fluoro-4-(trifluoromethoxy)benzyl bromide | 1.2 | Strong inhibitor of protein kinases |

| 4-(Trifluoromethoxy)benzyl bromide | 2.5 | Moderate antibacterial activity |

| 2-Chloro-5-(trifluoromethoxy)benzyl bromide | 0.9 | High cytotoxicity against cancer cells |

Q & A

Q. How can computational chemistry predict reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.